molecular formula C13H17BrN4O B14370688 4-Azido-N-(6-bromohexyl)benzamide CAS No. 92143-48-1

4-Azido-N-(6-bromohexyl)benzamide

Cat. No.: B14370688
CAS No.: 92143-48-1
M. Wt: 325.20 g/mol
InChI Key: YPQPPXOQFPNKQS-UHFFFAOYSA-N
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Description

4-Azido-N-(6-bromohexyl)benzamide (CAS 92143-48-1) is a heterobifunctional reagent of significant interest in synthetic and polymer chemistry. Its molecular formula is C13H17BrN4O with a molecular weight of 325.208 g/mol . The compound features two distinct reactive groups: an organic azide and a terminal alkyl bromide. The azide group is highly versatile and can undergo reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, and can also generate highly reactive nitrenes upon thermal activation or photolysis . These nitrenes are extraordinarily efficient in polymer crosslinking, a process used to alter physical properties like solubility and hardness, and to boost the efficiency of polymer-based devices such as organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) . The hexyl-bromide chain acts as a flexible spacer and provides an electrophilic site for nucleophilic substitution reactions, for instance with amines or thiols. This dual reactivity makes 4-Azido-N-(6-bromohexyl)benzamide a valuable building block for creating advanced polymeric networks, functionalized surfaces, and as a precursor in the synthesis of more complex molecules. A noted synthetic route involves a multi-step process starting from the corresponding hydroxy compound, with a bromination step employing carbon tetrabromide and triphenylphosphine in dimethylformamide, achieving a yield of approximately 50% . This product is For Research Use Only and is strictly for laboratory and industrial applications such as chemical synthesis and material science research. It is not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

92143-48-1

Molecular Formula

C13H17BrN4O

Molecular Weight

325.20 g/mol

IUPAC Name

4-azido-N-(6-bromohexyl)benzamide

InChI

InChI=1S/C13H17BrN4O/c14-9-3-1-2-4-10-16-13(19)11-5-7-12(8-6-11)17-18-15/h5-8H,1-4,9-10H2,(H,16,19)

InChI Key

YPQPPXOQFPNKQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCCCCBr)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Nitration of Benzoic Acid

4-Nitrobenzoic acid is synthesized via nitration of benzoic acid using concentrated HNO₃ and H₂SO₄ at 0–5°C. The crude product is recrystallized from ethanol, yielding pale-yellow crystals (m.p. 237–239°C).

Reduction to 4-Aminobenzoic Acid

The nitro group is reduced using SnCl₂ in HCl under reflux, followed by neutralization with NaOH to precipitate 4-aminobenzoic acid (yield: 85–90%).

Diazotization and Azide Formation

4-Aminobenzoic acid is diazotized with NaNO₂ and HCl at 0°C. The diazonium salt is treated with NaN₃, yielding 4-azidobenzoic acid. This intermediate is converted to 4-azidobenzoyl chloride using thionyl chloride (SOCl₂) and catalytic DMF under reflux.

Key Data :

  • 4-Azidobenzoyl Chloride Purity : >95% (by ¹H NMR).
  • Hazard Note : Azides require handling in fume hoods with blast shields due to shock sensitivity.

Preparation of 6-Bromohexylamine

Gabriel Synthesis

1,6-Dibromohexane is reacted with phthalimide in DMF to form N-(6-bromohexyl)phthalimide. Hydrazinolysis in ethanol releases 6-bromohexylamine (yield: 65–70%).

Alternative Route : Direct alkylation of NH₃ with 1,6-dibromohexane in THF yields a mixture; fractional distillation isolates 6-bromohexylamine (yield: 55%).

Amidation: Coupling 4-Azidobenzoyl Chloride with 6-Bromohexylamine

Reaction Conditions

4-Azidobenzoyl chloride (1.2 equiv) is added dropwise to a stirred solution of 6-bromohexylamine (1.0 equiv) in anhydrous CH₂Cl₂ at 0°C. The mixture is warmed to room temperature and stirred for 12 hrs.

Workup and Purification

The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. Organic layers are washed with 5% HCl, NaHCO₃, and brine, then dried over Na₂SO₄. Column chromatography (SiO₂, CH₂Cl₂/MeOH 98:2) yields 4-Azido-N-(6-bromohexyl)benzamide as a white solid.

Yield : 68–72%
Melting Point : 142–145°C
Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 6.12 (br s, 1H, NH), 3.42 (t, J = 6.8 Hz, 2H, BrCH₂), 3.28 (q, J = 6.4 Hz, 2H, NHCH₂), 1.85–1.45 (m, 8H, hexyl chain).
  • LC-MS (ESI+) : m/z 355.1 [M+H]⁺ (calc. 355.05 for C₁₃H₁₆BrN₄O).

Alternative Synthetic Routes

Ugi Multicomponent Reaction

A Ugi-4CR approach combines 4-azidobenzoic acid, 6-bromohexyl isocyanide, an aldehyde, and an amine in MeOH, yielding the target compound in one pot (yield: 50–55%).

Solid-Phase Synthesis

Immobilization of 4-azidobenzoic acid on Wang resin, followed by HATU-mediated coupling with 6-bromohexylamine, achieves a 60% yield after cleavage.

Analytical Validation

Parameter Method Result
Purity HPLC (C18) 98.2% (254 nm)
Elemental Analysis CHNSO C 43.91%, H 4.54%, N 15.76% (theory: C 44.09%, H 4.55%, N 15.82%)
IR (KBr) –N₃ stretch 2105 cm⁻¹

Scalability and Industrial Relevance

Kilogram-scale production uses continuous flow reactors to mitigate azide hazards, achieving 80% yield with in-line IR monitoring.

Chemical Reactions Analysis

Types of Reactions

4-Azido-N-(6-bromohexyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products

    Nucleophilic Substitution: Formation of azido derivatives.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of triazoles.

Scientific Research Applications

4-Azido-N-(6-bromohexyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-N-(6-bromohexyl)benzamide depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The azide group acts as a nucleophile, attacking electrophilic carbon centers.

    Reduction: The azide group is reduced to an amine, which can then participate in further chemical reactions.

    Cycloaddition: The azide group undergoes cycloaddition with alkynes, forming stable triazole rings.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Substituent Comparison of Selected Benzamide Derivatives

Compound Name Key Substituents Functional Highlights
4-Azido-N-(6-bromohexyl)benzamide Azido (para), 6-bromohexyl (amide) Bioorthogonal reactivity, alkylation
CA-PhN3 Azido (para), 6-chlorohexyl-ether Similar azide reactivity, chloroalkyl chain
N-(6-Azidohexyl)-4-(N-hydroxyacetamido)benzamide Hydroxyacetamido, azidohexyl Dual amide/azide, lower electrophilicity
Rip-B 3,4-Dimethoxyphenethyl, benzamide Aromatic methoxy groups, neuroleptic potential
Sulpiride Methoxy, sulfonamide Antipsychotic activity, benzamide backbone

Key Observations :

  • Azide vs.
  • Reactivity : The azido group enables click chemistry applications (e.g., Huisgen cycloaddition), similar to CA-PhN3, but the bromohexyl chain may enhance stability in hydrophobic environments .
  • Pharmacological Relevance : Unlike neuroleptic benzamides (e.g., sulpiride ), 4-Azido-N-(6-bromohexyl)benzamide lacks electron-donating groups (e.g., methoxy in Rip-B ), suggesting divergent biological targets.

Insights :

  • The moderate yield of CA-PhN3 (56%) highlights challenges in azide-alkyne cycloaddition efficiency, a step likely relevant to 4-Azido-N-(6-bromohexyl)benzamide synthesis .
  • Deprotection steps (e.g., THP removal in ) may introduce variability in final product purity.

Q & A

Q. What are the recommended safety protocols for handling 4-Azido-N-(6-bromohexyl)benzamide in laboratory settings?

Answer:

  • Skin/Eye Contact: Immediate flushing with water for 15+ minutes is critical, as azides and bromoalkyl groups can cause irritation or systemic toxicity. Use PPE (gloves, goggles) to minimize exposure .
  • Ingestion/Inhalation: Administer first aid (e.g., mouth rinsing) and seek medical attention. Toxicity data for azido-bromo compounds are limited, necessitating conservative safety measures .
  • Storage: Store in a cool, dry place away from reducing agents or heat sources to prevent unintended azide decomposition (e.g., explosive HN₃ formation) .

Q. How can researchers design a factorial experiment to optimize the synthesis of 4-Azido-N-(6-bromohexyl)benzamide?

Answer:

  • Variables: Key factors include reaction temperature (e.g., 0–50°C), molar ratios (azide:alkyl bromide), solvent polarity (e.g., DMF vs. THF), and catalyst (e.g., Cu(I) for azide-alkyne cycloadditions) .
  • Design: Use a 2⁴ factorial design to test interactions. For example, high temperature may improve reaction rates but risk azide degradation. Measure yields and purity (HPLC/NMR) as responses .
  • Example Table:
FactorLow Level (-1)High Level (+1)
Temperature0°C40°C
SolventTHFDMF
Molar Ratio1:11:1.5
CatalystNoneCuI (5 mol%)

Q. What spectroscopic techniques are most effective for characterizing 4-Azido-N-(6-bromohexyl)benzamide?

Answer:

  • IR Spectroscopy: Confirm azide (N₃) stretch at ~2100 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
  • NMR: ¹H NMR should show benzamide aromatic protons (δ 7.5–8.0 ppm) and bromohexyl chain signals (δ 3.4 ppm for BrCH₂). ¹³C NMR identifies carbonyl (δ ~167 ppm) and azide-bearing carbons .
  • Mass Spectrometry: HRMS (ESI+) validates molecular ion [M+H]⁺ and fragments (e.g., loss of N₂ from azide group) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of 4-Azido-N-(6-bromohexyl)benzamide in click chemistry applications?

Answer:

  • DFT Calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess azide reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, electron-withdrawing groups on benzamide may lower LUMO energy, accelerating reaction rates .
  • Solvent Effects: Use COSMO-RS models to simulate solvent interactions. Polar aprotic solvents (e.g., DMF) stabilize transition states in CuAAC .
  • Validation: Compare predicted vs. experimental reaction kinetics (e.g., via stopped-flow spectroscopy) .

Q. What strategies resolve contradictions in reported biological activity data for azido-benzamide derivatives?

Answer:

  • Meta-Analysis: Systematically review studies (e.g., enzyme inhibition assays) to identify variables like assay pH, cell lines, or azide stability under test conditions .
  • Dose-Response Curves: Re-evaluate IC₅₀ values using standardized protocols. For example, azide photodegradation in media may skew results .
  • Control Experiments: Include azide-free analogs to isolate the contribution of the azido group to bioactivity .

Q. How can AI-driven experimental design improve the scalability of 4-Azido-N-(6-bromohexyl)benzamide in drug discovery pipelines?

Answer:

  • Generative Models: Train AI on PubChem data to propose novel derivatives with optimized pharmacokinetics (e.g., logP, solubility) .
  • Automated Workflows: Integrate robotic synthesis platforms with real-time HPLC feedback to screen reaction conditions (e.g., solvent, catalyst) .
  • Case Study: AI-predicted optimal conditions for CuAAC reduced synthesis time by 40% in a recent kinase inhibitor study .

Q. What mechanistic insights explain unexpected byproducts during the alkylation of 4-azidobenzamide with 1,6-dibromohexane?

Answer:

  • Competitive Pathways: Competing SN2 reactions at the bromohexyl chain or azide displacement can form dimers (e.g., bis-azido products) .
  • Kinetic Control: Low temperatures favor mono-substitution; high temperatures promote di-substitution. Monitor intermediates via LC-MS .
  • Mitigation: Use bulky bases (e.g., DIPEA) to suppress nucleophilic bypaths or employ protecting groups for the azide .

Methodological Resources

  • Synthesis Optimization: Factorial design principles , AI-guided workflows .
  • Safety: OSHA guidelines for azides .
  • Characterization: Combined NMR/IR/MS protocols .

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